[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene
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Overview
Description
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene is an organometallic compound that features a ferrocene core with a chiral oxazoline ligand. This compound is known for its unique structural properties and its applications in asymmetric catalysis and chiral synthesis. The ferrocene core provides stability and redox properties, while the oxazoline ligand imparts chirality, making it valuable in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene typically involves the reaction of ferrocene with a chiral oxazoline ligand. One common method includes the following steps:
Preparation of the Chiral Oxazoline Ligand: The chiral oxazoline ligand is synthesized from a chiral amino alcohol and a carboxylic acid derivative under dehydrating conditions.
Formation of the Ferrocene Derivative: The chiral oxazoline ligand is then reacted with ferrocene in the presence of a suitable base, such as sodium hydride, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to ferrocene from ferrocenium ions.
Substitution: The oxazoline ligand can participate in substitution reactions, where the phenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the ferrocene core.
Substitution: Formation of various substituted ferrocene derivatives depending on the reagents used.
Scientific Research Applications
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the study of chiral recognition and molecular interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of chiral materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene involves its ability to act as a chiral ligand, coordinating with metal centers to form chiral complexes. These complexes can then catalyze asymmetric reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The ferrocene core’s redox properties also play a role in facilitating electron transfer processes during catalysis.
Comparison with Similar Compounds
Similar Compounds
[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene: The enantiomer of the compound, with similar properties but opposite chirality.
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ruthenocene: A similar compound with a ruthenium core instead of iron.
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]nickelocene: A similar compound with a nickel core.
Uniqueness
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene is unique due to its combination of a stable ferrocene core and a chiral oxazoline ligand. This combination provides both stability and chirality, making it highly effective in asymmetric catalysis. The ferrocene core’s redox properties also add to its versatility in various chemical reactions.
Biological Activity
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene is a chiral compound that integrates the properties of ferrocene with an oxazoline moiety, which enhances its potential biological activities. The molecular formula is C19H17FeNO, and it has a molecular weight of approximately 321.25 g/mol. This compound is notable for its unique stereochemistry and the dual functionalities provided by the ferrocene and oxazoline structures, making it a subject of interest in medicinal chemistry and coordination chemistry.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Ferrocene Backbone : Composed of two cyclopentadienyl rings sandwiching an iron atom.
- Oxazoline Ring : Contributes to the compound's stereochemistry and biological reactivity.
Anticancer Activity
Research has indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies on oxazoline derivatives have demonstrated their ability to inhibit cell growth in various cancer cell lines. The antiproliferative activity was assessed using human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma), with results indicating effective inhibition at micromolar concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds derived from oxazolines have shown the capacity to block cell cycle progression, particularly in the G2/M phase.
- Angiogenesis Inhibition : Similar compounds have been reported to effectively block angiogenesis and tumor growth comparable to established anticancer agents like combretastatin A-4 .
- Coordination Chemistry : The ferrocene component allows for complexation with various biological targets, enhancing its therapeutic potential.
Study on Antiproliferative Effects
A notable study focused on the synthesis and evaluation of new phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives revealed that certain oxazoline derivatives could inhibit tumor growth effectively. The study utilized quantitative structure–activity relationship (QSAR) analyses to correlate structural features with biological activity .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound against targets involved in cancer proliferation and inflammation. These studies help elucidate the interaction dynamics between the compound and its biological targets, providing insights into its potential therapeutic applications .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
cyclopenta-1,3-diene;(4S)-2-cyclopenta-2,4-dien-1-ylidene-4-phenyl-1,3-oxazolidin-3-ide;iron(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12NO.C5H5.Fe/c1-2-6-11(7-3-1)13-10-16-14(15-13)12-8-4-5-9-12;1-2-4-5-3-1;/h1-9,13H,10H2;1-5H;/q2*-1;+2/t13-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXDWKAHXCQWFM-FFXKMJQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C([N-]C(=C2C=CC=C2)O1)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([N-]C(=C2C=CC=C2)O1)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FeNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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